methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate
Description
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Properties
IUPAC Name |
methyl (Z)-3-(4-ethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-4-15-7-9-16(10-8-15)20-13-18(19(21)24-3)25(22,23)17-11-5-14(2)6-12-17/h5-13,20H,4H2,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWAZMHEPALPO-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₉H₁₉N₃O₃S
- Molecular Weight : 345.4 g/mol
The compound features an acrylic acid derivative with an ethyl and a sulfonyl group attached to aromatic rings, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, indicating potential as an antibacterial agent.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes.
Anticancer Activity
A study investigated the effects of this compound on cancer cell lines, specifically focusing on the MCF-7 breast cancer cell line. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 85 |
| 1 | 70 |
| 10 | 45 |
| 50 | 25 |
These findings suggest a dose-dependent cytotoxic effect on MCF-7 cells, with significant inhibition observed at higher concentrations.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against several bacterial strains using the disc diffusion method. The results are summarized in the following table:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
| Pseudomonas aeruginosa | 10 |
These results indicate that this compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.
Enzyme Inhibition Studies
Further investigations have focused on the compound's ability to inhibit specific enzymes. For instance, it was evaluated for its inhibitory effects on carbonic anhydrase II (hCA II), with findings showing:
| Concentration (µM) | Inhibition (%) |
|---|---|
| 0.5 | 30 |
| 1 | 50 |
| 5 | 80 |
This data highlights the compound's potential as an enzyme inhibitor, which could have implications for therapeutic applications.
Case Studies and Literature Review
In a comprehensive review of similar compounds, derivatives containing sulfonamide groups have been associated with various biological activities, including anticancer and antimicrobial effects. The presence of aromatic rings in these compounds often correlates with enhanced biological activity due to increased lipophilicity and molecular interactions with biological targets.
Q & A
Q. Advanced: How do crystallographic parameters (e.g., dihedral angles) influence the compound’s reactivity?
- Dihedral Angle Analysis : For example, a 82.9° angle between aromatic rings in similar acrylates reduces steric hindrance, enabling nucleophilic attack at the α,β-unsaturated carbonyl .
- Hydrogen Bond Networks : Stabilize transition states in reactions. Molecular dynamics simulations can model how lattice constraints affect reactivity .
Basic: What spectroscopic methods validate the compound’s purity and functional groups?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies sulfonyl (δ ~7.5 ppm for aromatic protons) and acrylate ester (δ ~3.8 ppm for OCH₃). NOESY confirms Z/E isomerism .
- IR : Peaks at ~1700 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O), and ~1250 cm⁻¹ (C-N) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .
Q. Advanced: How can computational methods (e.g., DFT) complement experimental data?
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with SC-XRD data to validate bond lengths/angles. Calculate Fukui indices to predict electrophilic/nucleophilic sites .
Basic: What synthetic routes are feasible for introducing the sulfonyl group?
Methodological Answer:
Q. Advanced: How to optimize regioselectivity in sulfonamide formation?
- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 0°C favors kinetic products) or use directing groups (e.g., Lewis acids) to enhance selectivity .
Basic: How to assess the compound’s stability under varying conditions?
Methodological Answer:
Q. Advanced: What mechanisms drive degradation pathways?
- Hydrolysis Kinetics : Use Arrhenius plots to model ester hydrolysis activation energy. LC-MS identifies degradation byproducts (e.g., carboxylic acids) .
Basic: How to evaluate biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Q. Advanced: How do stereoelectronic effects influence bioactivity?
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Bulky groups (e.g., 4-ethylphenyl) may enhance hydrophobic interactions .
Basic: What chromatographic methods separate isomers or impurities?
Methodological Answer:
Q. Advanced: How to resolve overlapping peaks in complex mixtures?
Basic: How to analyze intermolecular interactions in the solid state?
Methodological Answer:
Q. Advanced: Can crystal engineering modulate solubility?
- Co-Crystallization : Design co-crystals with carboxylic acids to enhance aqueous solubility via H-bond networks .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
Q. Advanced: How to mitigate risks in scale-up?
- Process Hazard Analysis (PHA) : Identify exothermic reaction risks using DSC. Implement quench systems for emergencies .
Basic: How to confirm the Z-configuration of the acrylate?
Methodological Answer:
- NOESY NMR : Cross-peaks between vinyl protons and adjacent groups confirm spatial proximity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
